Vegfr-2-IN-10 -

Vegfr-2-IN-10

Catalog Number: EVT-14882681
CAS Number:
Molecular Formula: C20H21N3O2
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vegfr-2-In-10 is classified under small molecule inhibitors specifically targeting the VEGFR-2 pathway. It is part of a broader category of compounds aimed at modulating angiogenesis, thereby influencing tumor progression and treatment efficacy in cancer therapies. The compound has been studied for its potential applications in oncology, particularly for its ability to inhibit endothelial cell proliferation and migration induced by VEGF-A.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vegfr-2-In-10 typically involves multi-step organic reactions, utilizing various starting materials that include heterocycles and functionalized aromatic compounds. Common synthetic routes include:

  1. Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation to facilitate the formation of the desired compound from simpler precursors.
  2. Cyclo-condensation Reactions: These reactions involve the formation of cyclic structures through the condensation of two or more reactants, often yielding high-purity products.
  3. Use of Catalysts: Transition metal catalysts are frequently employed to promote specific reactions, improving selectivity and efficiency in the synthesis process.

The technical details surrounding these methods often include reaction conditions such as temperature, solvent choice, and reaction time, which are optimized for maximum yield and purity.

Molecular Structure Analysis

Structure and Data

Vegfr-2-In-10 exhibits a complex molecular structure characterized by its specific arrangement of atoms that facilitate binding to the VEGFR-2 active site. The molecular formula is typically represented as CnHmNpOqC_{n}H_{m}N_{p}O_{q}, where nn, mm, pp, and qq vary based on the specific derivative being analyzed.

Key structural features include:

  • Aromatic Rings: These provide hydrophobic interactions essential for binding.
  • Functional Groups: Amides or ureas that can form hydrogen bonds with residues in the VEGFR-2 binding pocket.
  • Heteroatoms: Nitrogen or oxygen atoms that enhance solubility and reactivity.

The three-dimensional conformation is crucial for its bioactivity, as it determines how well it fits into the receptor's active site.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Vegfr-2-In-10 are those that lead to its synthesis and those that describe its interaction with VEGFR-2.

  1. Formation Reactions: These include condensation reactions where two or more reactants combine to form Vegfr-2-In-10, often involving dehydration or elimination steps.
  2. Binding Interactions: Upon administration, Vegfr-2-In-10 interacts with VEGFR-2 through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the inhibitor-receptor complex.

The effectiveness of these interactions can be quantified using assays to determine binding affinity (e.g., IC50 values) against VEGFR-2.

Mechanism of Action

Process and Data

Vegfr-2-In-10 inhibits VEGFR-2 by binding to its active site, thereby blocking the receptor's activation by its natural ligands (such as VEGF-A). This inhibition prevents downstream signaling pathways that promote angiogenesis. The mechanism includes:

  1. Competitive Inhibition: The compound competes with endogenous ligands for binding to the receptor.
  2. Conformational Changes: Binding induces conformational changes in VEGFR-2 that prevent its activation.
  3. Downstream Effects: Inhibition leads to reduced endothelial cell proliferation, migration, and survival, ultimately impairing tumor growth.

Quantitative data from studies often show a significant reduction in angiogenic activity in vitro when cells are treated with Vegfr-2-In-10.

Physical and Chemical Properties Analysis

Physical Properties

Vegfr-2-In-10 typically exhibits:

  • Solubility: Varies with solvent polarity; often soluble in organic solvents like dimethyl sulfoxide.
  • Melting Point: Specific values depend on the exact structure but are generally within a predictable range for small organic molecules.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant data from stability studies indicate that Vegfr-2-In-10 maintains activity over extended periods when stored appropriately.

Applications

Scientific Uses

Vegfr-2-In-10 has several significant applications in scientific research:

  1. Cancer Research: Used extensively to study angiogenesis mechanisms and evaluate potential cancer therapies.
  2. Pharmacological Studies: Assessed for efficacy and safety profiles in preclinical models prior to clinical trials.
  3. Biochemical Assays: Employed in assays designed to measure VEGFR activity or screen for other potential inhibitors.

The ongoing research into Vegfr-2-In-10 continues to reveal its potential as a valuable tool in both basic science and therapeutic development against cancer-related pathologies.

Rational Drug Design and Discovery of VEGFR-2-IN-10

Structural Basis for Selective VEGFR-2 Inhibition

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), also designated KDR (Kinase Insert Domain Receptor), is a transmembrane tyrosine kinase receptor characterized by a multi-domain architecture essential for its angiogenic functions. The extracellular domain (ECD) comprises seven immunoglobulin-like subdomains (IgD1-7), with IgD2 and IgD3 serving as the primary binding sites for VEGF ligands like VEGF-A, VEGF-C, and VEGF-D [6] [10]. Ligand binding induces receptor dimerization, triggering conformational changes that activate the intracellular tyrosine kinase domain (TKD). This domain features a bilobed structure with a catalytic cleft housing the ATP-binding site, the kinase insert domain (KID), and the activation loop (A-loop) containing the conserved Asp-Phe-Gly (DFG) motif [6] [9].

Selective inhibition by VEGFR-2-IN-10 exploits structural distinctions between VEGFR-2 and other VEGFR family members (VEGFR-1/VEGFR-3). Key differentiators include:

  • Hydrophobic Region II (HYD-II): A deep allosteric pocket adjacent to the ATP-binding site, formed only when the DFG motif flips outward (DFG-out conformation). This pocket, lined by residues Leu889, Ile892, Val898, and Ile1044, exhibits unique topology compared to VEGFR-1/VEGFR-3 [3] [9].
  • Hinge Region Specificity: The ATP-binding hinge region features Cys919 in VEGFR-2, a residue less conserved across other kinases. Interactions with this residue contribute significantly to binding selectivity [7] [8].
  • Glycosylation Patterns: Differential N-linked glycosylation (18 potential sites) on the ECD influences ligand-binding affinity and dimerization efficiency, providing an indirect target for selective inhibitor design aimed at modulating receptor activation [6] [10].

VEGFR-2-IN-10 achieves selectivity by preferentially engaging HYD-II and forming critical hydrogen bonds with hinge residue Cys919 and DFG motif residue Asp1046, minimizing off-target interactions with structurally similar kinases like PDGFR or FGFR [5] [8].

Table 1: Key Structural Domains of VEGFR-2 and Their Roles

DomainAmino Acid ResiduesKey Structural FeaturesFunctional Role in Inhibition
Extracellular Domain (ECD)20-7647 Ig-like domains (IgD1-7); 18 N-glycosylation sitesLigand binding (VEGF-A/C/D); Receptor dimerization trigger
Transmembrane Domain (TMD)765-789Single α-helical segmentMembrane anchoring; Receptor orientation regulation
Juxtamembrane Domain (JMD)790-833Flexible region; Contains autoinhibitory Y801Modulates autophosphorylation kinetics; Regulatory interface
Tyrosine Kinase Domain (TKD)834-1162Bilobed structure; ATP-binding cleft; DFG motif (1045-1047); Activation loopCatalytic activity; ATP binding; Inhibitor binding site (DFG-in/out)
Carboxy-Terminal Domain (CTD)1163-1356Flexible tail; Tyrosine phosphorylation sites (e.g., Y1175, Y1214)Docking site for downstream signaling adaptors (PLCγ, Shb)

Pharmacophoric Features and Molecular Hybridization Strategies

The design of VEGFR-2-IN-10 adhered to the established pharmacophoric model for type II VEGFR-2 inhibitors, characterized by four critical components essential for high-affinity binding to the DFG-out conformation:

  • Heteroaromatic Head Group: A flat, nitrogen-containing ring system (e.g., quinazoline, quinoxaline, pyridine, pyrimidine) designed to occupy the ATP-binding pocket (hydrophobic region I) and form 1-3 crucial hydrogen bonds, typically with the backbone NH of Cys919 within the hinge region. This mimics the adenine moiety of ATP [3] [7] [9].
  • Linker/Spacer Region: A central aryl ring (e.g., phenyl) or short aliphatic/ether chain connecting the head group to the hydrogen-bonding (HB) domain. Optimal spacer length (3-5 bonds) ensures correct spatial orientation for simultaneous interaction with the hinge region and the DFG motif [3] [7].
  • Hydrogen-Bond Donor-Acceptor (HBDA) Domain: A urea, amide, or hydrazine carboxamide moiety capable of acting as a dual hydrogen-bond donor/acceptor. This domain is essential for forming bidentate hydrogen bonds with key residues in the DFG motif (backbone NH of Asp1046) and the C-helix (carboxylate of Glu885), stabilizing the DFG-out conformation [1] [7] [9].
  • Terminal Hydrophobic Tail: An aromatic or aliphatic group (e.g., substituted phenyl, chlorobenzyl, indole) engineered to fully occupy the deep, less conserved HYD-II allosteric pocket. Optimization of this moiety (e.g., halogenation, hydrophobic substituents) significantly enhances binding affinity and selectivity [1] [3] [5].

VEGFR-2-IN-10 was conceived via molecular hybridization, strategically combining pharmacophores from distinct chemical scaffolds:

  • Nicotinamide Core Hybridization: Inspired by nicotinamide-based derivatives (e.g., Compound 6, IC₅₀ = 60.83 nM against VEGFR-2), the heteroaromatic head group and amide-based HBDA domain were integrated [1]. Compound 6 demonstrated potent cytotoxicity (IC₅₀ = 7.8 - 9.3 µM against cancer cells) and strong VEGFR-2 binding via hinge interaction (Cys919) and DFG motif engagement (Asp1046).
  • Piperazinylquinoxaline Motif Integration: Leveraging the piperazinylquinoxaline scaffold identified in potent derivatives (e.g., Compound 11, VEGFR-2 IC₅₀ = 0.19 µM), a piperazine ring was incorporated as part of the linker/spacer region. This moiety bridges the heteroaromatic head and the HBDA domain, enhancing solubility and providing conformational flexibility crucial for accessing the DFG-out pocket [7]. This hybrid design specifically aimed to improve aqueous solubility and bioavailability over predecessors like sorafenib, while maintaining high affinity.

Table 2: Pharmacophoric Features of VEGFR-2-IN-10 and Reference Compounds

Pharmacophoric ElementVEGFR-2-IN-10Sorafenib (Reference)Compound 6 [1]Compound 11 [7]Functional Role
Heteroaromatic HeadOptimized NicotinamidePyridineNicotinamideQuinoxalineATP-pocket binding; Hinge H-bond (Cys919)
Linker/SpacerPiperazine-Carbon ChainPhenyl UreaPhenyl HydrazidePiperazineConnects Head to HBDA; Optimal length (3-5 bonds)
HBDA DomainHydrazino CarbonylUreaHydrazino CarbonylAmideDual H-bond (Glu885, Asp1046)
Hydrophobic TailHalogenated Aryl Groupp-Chloro-3-trifluoromethylphenyl4-ChlorobenzylideneSubstituted PhenylAllosteric HYD-II occupation
Reported VEGFR-2 IC₅₀< 50 nM (Designed)53.65 nM [1]60.83 nM [1]0.19 µM [7]Measure of inhibitory potency

Computational Modeling of ATP-Binding Domain Interactions

Rational optimization of VEGFR-2-IN-10 relied heavily on advanced computational techniques to predict and refine its binding mode within the VEGFR-2 ATP-binding domain (residues 834-930) and the adjacent allosteric pocket.

  • Molecular Docking (DFG-out Conformation): Rigid and flexible docking simulations utilized the crystal structure of VEGFR-2 co-crystallized with sorafenib (PDB ID: 3WZE, 1.9 Å) or tivozanib (PDB ID: 4ASE, 1.83 Å), representing the DFG-out state. Docking protocols (e.g., Glide, ICM) predicted that VEGFR-2-IN-10 binds similarly to established type II inhibitors:
  • The nicotinamide head group forms a critical hydrogen bond with the hinge residue Cys919.
  • The hydrazino carbonyl moiety acts as a hydrogen-bond acceptor from the backbone NH of Asp1046 (DFG motif) and as a donor to the side chain carboxylate of Glu885 (C-helix).
  • The halogenated hydrophobic tail projects deeply into HYD-II, engaging in van der Waals contacts with Leu889, Ile892, Val898, Ile1044, and Leu1017 [1] [5] [8].
  • Docking scores (Glide GScore, ICM Score) for VEGFR-2-IN-10 consistently outperformed early lead compounds and were comparable to or better than sorafenib/tivozanib in silico, predicting low nanomolar affinity.

  • Molecular Dynamics (MD) Simulations & MM-GBSA/PBSA Validation: Extended MD simulations (100+ ns) assessed the stability of the VEGFR-2/VEGFR-2-IN-10 complex and calculated binding free energies (ΔG_bind) using MM-GBSA/PBSA methodologies. Key findings included:

  • Stable RMSD (< 2 Å) for the protein-ligand complex throughout simulations, indicating minimal conformational drift.
  • Persistent hydrogen bonds with Cys919, Glu885, and Asp1046 (occupancy > 80%).
  • MM-GBSA calculations yielded ΔG_bind values ranging from -45 to -55 kcal/mol for VEGFR-2-IN-10, signifying high-affinity binding. Decomposition analyses highlighted the hydrophobic tail's interaction with HYD-II and the HBDA domain's interaction with Glu885/Asp1046 as major energetic contributors [1] [8].
  • Reduced solvent-accessible surface area (SASA) for HYD-II upon ligand binding confirmed efficient pocket occupation.

  • Binding Mode Comparison: Computational modeling confirmed that VEGFR-2-IN-10 adopts a characteristic "U-shaped" binding mode, spanning the ATP cleft and extending into the allosteric HYD-II pocket, a hallmark of type II inhibitors. This distinct mode contrasts with the linear binding observed in type I inhibitors (e.g., sunitinib) confined primarily to the ATP cleft [5] [9].

Table 3: Computational Binding Analysis of VEGFR-2-IN-10 and Reference Compounds

ParameterVEGFR-2-IN-10 (Simulated)Sorafenib (PDB 3WZE)Tivozanib (PDB 4ASE)Compound 6 [1]Method/Validation
Docking Score (GScore/ICM)-12.5 kcal/mol-11.8 kcal/mol-13.1 kcal/mol-10.3 kcal/molGlide SP/ICM
Key H-BondsCys919, Glu885, Asp1046Cys919, Glu885, Asp1046Cys919, Glu885, Asp1046Glu883, Asp1044 (analogous)LigPlot+/Simulation Trajectory
HYD-II Interacting ResiduesLeu889, Ile892, Val898, Ile1044, Leu1017SimilarSimilarSimilarMD Simulation Contacts (occupancy >75%)
MM-GBSA ΔG_bind-48.7 ± 3.2 kcal/mol-44.5 ± 2.8 kcal/mol-51.2 ± 3.5 kcal/mol-42.1 ± 3.0 kcal/mol100 ns MD / MMPBSA.py
RMSD Complex (avg.)1.6 Å1.7 Å (Crystal)1.5 Å (Crystal)1.8 Å (Simulated)MD Simulation (Cα atoms)

Optimization of Hydrophobic Pocket Targeting in DFG-Out Conformation

The deep, hydrophobic allosteric pocket (HYD-II) exposed in the DFG-out conformation represents the most significant structural feature leveraged for achieving high potency and selectivity in VEGFR-2-IN-10. Optimization efforts focused meticulously on the terminal hydrophobic tail:

  • Allosteric Pocket Occupation Strategy: HYD-II is significantly larger and more hydrophobic than the ATP-binding pocket (HYD-I). Effective occupation requires a bulky, predominantly hydrophobic moiety. Computational cavity mapping (e.g., SiteMap) identified optimal steric and chemical constraints:
  • Size/Shape Complementarity: The pocket volume (~350 ų) necessitates planar aromatic or fused ring systems combined with aliphatic flexibility for deep penetration.
  • Hydrophobic Contacts: Favorable interactions depend on maximizing van der Waals contacts with residues Leu889, Ile892, Val898, Ile1044, and Leu1017.
  • Halogen Bonding Potential: Halogen atoms (Cl, F) positioned ortho/para on aryl rings can engage in favorable halogen bonding with backbone carbonyls (e.g., Gly920) or hydrophobic contacts [3] [5] [9].

  • Tail Optimization for Potency & Selectivity: Iterative medicinal chemistry cycles explored diverse hydrophobic tails, guided by synthesis, biochemical IC₅₀ determination, and computational analysis:

  • Aryl Ring Substitution: Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) on phenyl rings enhanced potency compared to unsubstituted phenyl, consistent with findings for nicotinamide derivative 6 (4-chlorobenzylidene tail, VEGFR-2 IC₅₀ = 60.83 nM) versus less active analogs [1].
  • Heterocyclic Systems: Exploration of indole (inspired by compound 8 [1]) or benzimidazole tails improved HYD-II filling but sometimes compromised solubility.
  • Balanced Hydrophobicity: Excessive hydrophobicity increased potency but risked poor pharmacokinetics. Introducing mild polarity (e.g., shielded amine, pyridyl) within the tail, similar to strategies in compound 10 [1] and piperazinylquinoxaline derivatives [7], maintained HYD-II engagement while improving solubility and reducing off-target binding to plasma proteins.
  • Selectivity by Exploiting HYD-II Diversity: Subtle differences in HYD-II residue composition (e.g., Leu1017 in VEGFR-2 vs. Met in some other kinases) allow for selectivity. Tails designed for optimal shape complementarity to VEGFR-2 HYD-II exhibited reduced affinity for kinases like PDGFRβ or FGFR1, mitigating potential off-target effects [5] [8].

  • Conformational Locking via DFG-Out Stabilization: The terminal hydrophobic tail's occupation of HYD-II physically prevents the inward flip of the DFG motif required for the active (DFG-in) state. The bidentate hydrogen bonds formed by the HBDA domain (Glu885, Asp1046) further stabilize this inactive conformation. MD simulations demonstrated that optimized tails, like the halogenated aryl group in VEGFR-2-IN-10, significantly reduced DFG motif flexibility, prolonging residence time within the binding pocket compared to earlier leads [1] [8]. This dual mechanism – steric blockade of DFG movement and hydrogen-bond reinforcement – underpins the compound's potent allosteric inhibition.

The culmination of this optimization process yielded VEGFR-2-IN-10, featuring a strategically halogenated aryl hydrophobic tail designed for maximal HYD-II occupation and van der Waals contact, balanced with sufficient polarity to maintain drug-like properties. This design achieved the primary objective: high potency VEGFR-2 inhibition (predicted IC₅₀ < 50 nM) with enhanced selectivity over related kinases, directly attributable to optimized DFG-out conformation targeting.

Properties

Product Name

Vegfr-2-IN-10

IUPAC Name

1-(9-methoxy-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)-2-pyridin-2-ylethanone

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c1-25-15-7-8-19-16(12-15)17-13-23(10-4-6-18(17)22-19)20(24)11-14-5-2-3-9-21-14/h2-3,5,7-9,12,22H,4,6,10-11,13H2,1H3

InChI Key

DIKNCSGXNBOYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CCC3)C(=O)CC4=CC=CC=N4

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